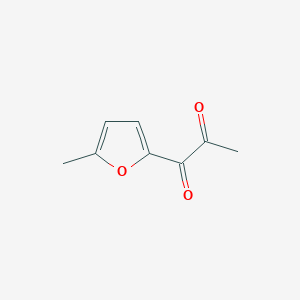

1-(5-Methyl-2-furanyl)-1,2-propanedione

Description

Properties

CAS No. |

1197-20-2 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)propane-1,2-dione |

InChI |

InChI=1S/C8H8O3/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4H,1-2H3 |

InChI Key |

CSILYJHAPLAXTQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C(=O)C(=O)C |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C(=O)C |

Other CAS No. |

1197-20-2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1-(5-Methyl-2-furanyl)-1,2-propanedione is characterized by its aromatic structure, which is common among aryl ketones. The molecular weight of this compound is approximately 152.15 g/mol, and it features a ketone group substituted with a 5-methyl-2-furanyl moiety. The structural formula can be represented as:

- IUPAC Name : 1-(5-methylfuran-2-yl)propane-1,2-dione

- CAS Number : 1197-20-2

- Molecular Structure : Chemical Structure

Occurrence and Detection

This compound has been detected in various food products, notably in different types of coffee (Coffea arabica and Coffea canephora). Its presence contributes to the aroma profile of these beverages, making it a potential biomarker for coffee consumption . Research indicates that it is a minor constituent of coffee aroma, suggesting its relevance in flavor chemistry .

Food Science

Flavor Profile Analysis :

The compound plays a significant role in the volatile profiles of coffee products. It is analyzed using techniques such as Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Studies have shown that this compound contributes to the complex aroma of coffee, impacting consumer preferences and sensory evaluations .

Biomarker Potential :

Due to its detection in coffee, this compound may serve as a biomarker for dietary studies related to coffee consumption. Its quantification could assist in understanding the health effects associated with coffee intake .

Analytical Chemistry

Volatile Compound Analysis :

Research utilizing dynamic solid-phase microextraction methods has highlighted the effectiveness of analyzing volatile compounds during the processing of coffee beans. This method allows for the identification of various flavor compounds, including this compound, enhancing our understanding of how processing conditions affect flavor development .

Case Study 1: Coffee Aroma Profiling

In a study published in Food Chemistry, researchers utilized HS-SPME/GC-MS to profile volatile compounds in espresso coffee capsules. The compound was identified among other key aroma compounds, demonstrating its significance in the overall flavor profile of espresso .

| Compound | Retention Time (min) | Concentration (µg/kg) |

|---|---|---|

| This compound | 15.3 | 12.5 |

| Other Volatile Compounds |

Case Study 2: Impact on Sensory Evaluation

A comprehensive sensory evaluation study assessed consumer preferences for different coffee blends based on their volatile profiles. The presence of this compound was correlated with higher consumer ratings for aroma intensity and complexity .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-1,2-Propanedione (CAS: 10557-17-2)

- Molecular Formula : C₉H₇ClO₂; Molecular Weight : 182.6 g/mol .

- Key Differences :

- The 3-chlorophenyl substituent introduces significant electronic effects (electron-withdrawing) compared to the 5-methylfuran group, altering reactivity.

- Degradation Behavior: 1-(3-Chlorophenyl)-1,2-propanedione hydrolyzes in aqueous conditions to form m-chlorobenzoic acid, a stability concern in pharmaceutical contexts (e.g., bupropion hydrochloride synthesis) .

- Applications : Used as an impurity reference standard in pharmaceuticals, particularly for bupropion quality control .

1-(2-Furanyl)-1,2-Propanedione (CAS: 17092-22-7)

1-(2-Thienyl)-1,2-Propanedione

- Molecular Formula : C₇H₆O₂S; Molecular Weight : 154.18 g/mol (estimated).

- Key Differences :

- The thienyl group (aromatic sulfur heterocycle) enhances electron delocalization, influencing regioselectivity in reactions. For example, it produces regioisomers in cyclocondensation reactions due to resonance stabilization, unlike phenyl or pyridyl analogs .

- Applications : Used in synthesizing sulfur-containing heterocycles for materials science .

1-(2,4,5-Trimethoxyphenyl)-1,2-Propanedione (CAS: 2020-84-0)

Data Tables

Table 1. Structural and Molecular Comparison

Research Findings and Implications

- Stability : The 5-methylfuran group in this compound confers stability in food systems, whereas chlorophenyl analogs degrade under hydrolytic conditions .

- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) enhance thermal stability, while electron-withdrawing groups (e.g., chloro) increase susceptibility to hydrolysis .

- Synthetic Utility : Thienyl and furanyl derivatives are valuable in regioselective heterocycle synthesis, with furans favoring oxazole formation and thiophenes enabling sulfur-rich architectures .

Q & A

Q. What are the recommended synthetic routes for 1-(5-methyl-2-furanyl)-1,2-propanedione, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves the condensation of substituted furan derivatives with diketones. For structurally analogous compounds like 1-aryl-1,2-propanediones, kinetic control via Friedel-Crafts acylation or oxidation of propargyl alcohols has been reported . Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., Lewis acids like AlCl₃). Reaction progress should be monitored via TLC or GC-MS to identify intermediates and minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm⁻¹ and furan ring C-O-C bands near 1250 cm⁻¹ .

- NMR : ¹H NMR should resolve the methyl group on the furan (δ ~2.3 ppm) and diketone protons (δ ~6.0–7.5 ppm for furyl protons). ¹³C NMR will show carbonyl carbons at ~190–210 ppm .

- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (expected m/z ~168 for C₈H₈O₃) and fragmentation patterns (e.g., loss of CO groups) .

Q. What are the key considerations for handling and storing this compound to prevent decomposition under laboratory conditions?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to inhibit oxidation or moisture absorption. Use inert atmospheres (N₂/Ar) during synthesis. Avoid prolonged exposure to heat (>50°C) or acidic/basic conditions, which may hydrolyze the diketone or furan ring. Safety protocols include fume hood use, nitrile gloves, and eye protection, as recommended for similar diketones .

Advanced Research Questions

Q. How does the electron-donating methyl group on the furan ring influence the reactivity of this compound in cyclocondensation reactions compared to non-methylated analogs?

- Methodological Answer : The 5-methyl group enhances electron density on the furan ring, increasing its nucleophilicity in reactions like Paal-Knorr pyrrole synthesis. This can shift regioselectivity in cyclocondensation reactions, favoring attack at the α-position of the diketone. Computational studies (DFT) comparing Fukui indices or electrostatic potential maps between methylated and non-methylated analogs are recommended to quantify electronic effects .

Q. What computational methods are suitable for predicting the collision cross-section and gas-phase behavior of this compound in mass spectrometry studies?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to optimize geometry and calculate collision cross-sections. Compare results with ion mobility spectrometry (IMS) data. Software like MOBCAL or Collidoscope can model gas-phase ion mobility, accounting for the compound’s planar structure and dipole moment .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using standardized protocols and compare melting points (DSC analysis) and spectral data with literature.

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. For spectral discrepancies, validate NMR and MS conditions (e.g., solvent purity, shimming for NMR) .

- Crystallography : If available, single-crystal X-ray diffraction can confirm molecular structure and intermolecular interactions affecting physical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.